1-(Tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride
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Overview
Description
1-(Tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a cyclopentyloxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylamino group or the cyclopentyloxy group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of respiratory conditions due to its structural similarity to known bronchodilators.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(Tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle cells, particularly in the respiratory tract, making it a potential candidate for treating conditions like asthma .
Comparison with Similar Compounds
Similar Compounds
Timolol: A non-selective beta-adrenergic antagonist used to treat elevated intraocular pressure and hypertension.
Clenbuterol: A beta-2 adrenergic agonist used as a bronchodilator.
Bitolterol: Another beta-2 adrenergic agonist with similar bronchodilatory effects .
Uniqueness
1-(Tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for targeted interactions with beta-adrenergic receptors, making it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
1-(tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)13-8-10(14)9-15-11-6-4-5-7-11;/h10-11,13-14H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBXZSGUONEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1CCCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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